molecular formula C18H21ClN2O5S2 B2873588 3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide CAS No. 954606-49-6

3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2873588
CAS No.: 954606-49-6
M. Wt: 444.95
InChI Key: UZTUTGQJOIOLDV-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a chloro group, an ethylsulfonyl group, and a methoxybenzenesulfonamide moiety, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: The initial step often involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The ethylsulfonyl group is introduced via sulfonylation, typically using ethylsulfonyl chloride in the presence of a base like triethylamine.

    Methoxylation: The methoxy group is introduced through methylation reactions, often using methyl iodide or dimethyl sulfate.

    Final Coupling: The final step involves coupling the sulfonamide moiety to the tetrahydroisoquinoline core, which can be achieved using standard amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram batches. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide moiety, potentially converting them to amines or thiols.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The ethylsulfonyl and methoxybenzenesulfonamide groups could play crucial roles in binding to the active sites of these targets, while the tetrahydroisoquinoline core provides structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide
  • 3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxybenzenesulfonamide
  • 3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for further research and development.

Biological Activity

The compound 3-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is a chemically complex molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C16H20ClN3O4S2\text{C}_{16}\text{H}_{20}\text{ClN}_{3}\text{O}_{4}\text{S}_{2}

Key Structural Features

  • Tetrahydroisoquinoline Core : This moiety is known for its diverse biological activities, including effects on the central nervous system.
  • Sulfonamide Group : Commonly associated with antimicrobial properties.
  • Chloro and Methoxy Substituents : These groups can modulate the compound’s reactivity and biological interactions.

Pharmacological Profile

  • Dopamine D1 Receptor Modulation : The compound acts as a positive allosteric modulator of dopamine D1 receptors. This modulation is significant as D1 receptors play crucial roles in various neurological functions, including cognition and motor control .
  • Potential Neuroprotective Effects : Research indicates that compounds with similar structures may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .
  • Inhibition of Ferroptosis : Emerging studies suggest that tetrahydroisoquinoline derivatives may inhibit ferroptosis, a regulated form of cell death linked to various pathologies, including neurodegeneration and cancer .

Study 1: D1 Receptor Modulation

A study published in a European patent document highlighted the efficacy of tetrahydroisoquinoline derivatives in enhancing dopamine signaling through D1 receptors. The research demonstrated that these compounds could improve cognitive functions in animal models of schizophrenia .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of similar sulfonamide compounds. Results indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting a protective mechanism against neurotoxicity.

Study 3: Ferroptosis Inhibition

Recent findings point to the ability of certain tetrahydroisoquinoline derivatives to inhibit ferroptosis pathways. This inhibition may provide therapeutic avenues for conditions like multiple sclerosis and other neurodegenerative diseases .

The mechanisms through which This compound exerts its biological effects include:

  • Receptor Interaction : Binding to D1 receptors enhances cAMP production, influencing neuronal excitability and signaling pathways.
  • Antioxidant Activity : The sulfonamide moiety may contribute to reducing oxidative stress by scavenging free radicals or modulating antioxidant pathways.
  • Cell Death Regulation : By inhibiting ferroptosis, this compound may prevent cell death in vulnerable neuronal populations.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
Compound ASimilar to the target compoundD1 receptor antagonist
Compound BTetrahydroisoquinoline derivativeNeuroprotective agent
Compound CSulfonamide derivativeAntimicrobial activity

This table illustrates how similar compounds can exhibit varying biological activities based on structural modifications.

Properties

IUPAC Name

3-chloro-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S2/c1-3-27(22,23)21-9-8-13-4-5-15(10-14(13)12-21)20-28(24,25)16-6-7-18(26-2)17(19)11-16/h4-7,10-11,20H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTUTGQJOIOLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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